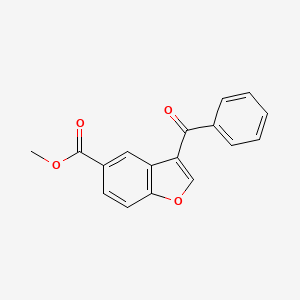
Methyl 3-benzoyl-1-benzofuran-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-benzoylbenzofuran-5-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzoylbenzofuran-5-carboxylate typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Methyl 3-benzoylbenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学研究应用
Methyl 3-benzoylbenzofuran-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 3-benzoylbenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of extracellular signal-related kinase (ERK), thereby blocking the RAS/RAF/MEK/ERK signaling pathway. This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .
相似化合物的比较
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog with similar biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Uniqueness: Methyl 3-benzoylbenzofuran-5-carboxylate stands out due to its specific functional groups and structural complexity, which contribute to its unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development .
生物活性
Methyl 3-benzoyl-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran class, which has gained attention for its diverse biological activities, particularly in cancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative efficacy against different cancer cell lines.
Pro-apoptotic Activity
Research indicates that this compound exhibits significant pro-apoptotic effects. It induces apoptosis through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases involved in the apoptotic pathway. Specifically, studies have shown that exposure to this compound leads to increased activity of caspases 3 and 7, essential markers of apoptosis. For instance, after 48 hours of exposure, a notable increase in caspase activity was observed, indicating strong pro-apoptotic properties .
Cell Cycle Arrest
In addition to apoptosis, this compound has been shown to induce cell cycle arrest in various cancer cell lines. This arrest occurs primarily at the G2/M phase, preventing cells from dividing and proliferating. The underlying mechanism involves the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Anticancer Activity
In Vitro Studies
Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. The compound displays potent cytotoxic effects across multiple types of cancer, including leukemia and solid tumors.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 5.0 | Induction of apoptosis via ROS |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 (Breast) | 8.5 | Inhibition of tubulin polymerization |
These findings suggest that this compound not only inhibits cell growth but also promotes programmed cell death in cancer cells .
Comparative Efficacy
When compared to other benzofuran derivatives, this compound shows a unique profile of biological activity. For example, derivatives with additional functional groups or different substitutions on the benzofuran ring often exhibit varied potencies and mechanisms. Studies have demonstrated that compounds with methoxy groups at specific positions on the benzofuran ring can enhance antiproliferative activity significantly .
Case Studies
Case Study: K562 Cell Line
In a controlled experiment involving K562 leukemia cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers. After 48 hours of treatment at varying concentrations (1 µM to 10 µM), significant increases in caspase activity were recorded, confirming its efficacy as an anticancer agent .
Case Study: A549 Lung Cancer Cells
A549 cells treated with this compound showed marked signs of cell cycle arrest and increased ROS levels after treatment. Flow cytometry analysis revealed a substantial accumulation of cells in the G2/M phase after exposure to the compound for 24 hours .
属性
CAS 编号 |
88673-76-1 |
|---|---|
分子式 |
C17H12O4 |
分子量 |
280.27 g/mol |
IUPAC 名称 |
methyl 3-benzoyl-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)12-7-8-15-13(9-12)14(10-21-15)16(18)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI 键 |
KHLKYBMFIPCTMW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















